Estrogen Receptor Binding Affinity: Droloxifene Citrate vs Tamoxifen
Droloxifene demonstrates a 10- to 60-fold higher binding affinity for the estrogen receptor compared to tamoxifen in radioligand binding assays using rabbit uterine homogenates, with a measured IC50 of 24 nM for droloxifene [1]. This enhanced receptor engagement correlates with increased functional potency in downstream assays [2].
| Evidence Dimension | Estrogen receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 24 nM (rabbit uterine homogenates); 10-60× higher affinity vs tamoxifen |
| Comparator Or Baseline | Tamoxifen (exact IC50 not reported in same assay, but affinity ratio quantified) |
| Quantified Difference | 10- to 60-fold higher binding affinity; IC50 = 24 nM for droloxifene |
| Conditions | Radioligand binding assay in rabbit uterine homogenates |
Why This Matters
Higher receptor binding affinity enables lower effective concentrations in cell-based assays and potentially reduces the compound quantity required for in vitro studies.
- [1] Bertin Bioreagent. Droloxifene Product Datasheet. CAT N°: 33406. View Source
- [2] ProbeChem. Droloxifene (3-Hydroxytamoxifen; FK-435) Product Information. View Source
